3'-Cyano-2-piperidinomethyl benzophenone
Overview
Description
3’-Cyano-2-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H20N2O . It has a molecular weight of 304.39 . The compound is also known by its IUPAC name, 2-[3-(1-piperidinylmethyl)benzoyl]benzonitrile .
Molecular Structure Analysis
The InChI code for 3’-Cyano-2-piperidinomethyl benzophenone is 1S/C20H20N2O/c21-14-18-8-2-3-10-19(18)20(23)17-9-6-7-16(13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
UV Filters and Human Exposure
Benzophenone-3 (BP-3), a common benzophenone derivative, is used as a UV filter in personal care products. Studies have shown widespread presence in products from both China and the United States, raising concerns over human exposure due to its estrogenic potential (Liao & Kannan, 2014). The metabolism of BP-3 has been studied, revealing its conversion into metabolites with estrogenic and anti-androgenic activities, suggesting potential endocrine-disrupting effects (Watanabe et al., 2015).
Environmental Impact and Degradation
The environmental occurrence and potential ecological risks of BP-3 due to its widespread use in sunscreens and cosmetics have been reviewed. BP-3's persistence in water bodies and its bioaccumulative nature pose threats to aquatic ecosystems (Kim & Choi, 2014). Research has also explored the degradation of BP-3 in aqueous solutions, highlighting methods for reducing its concentration and potential toxicity through chemical oxidation processes (Cao et al., 2021).
Toxicity and Reproductive Effects
The impact of BP-3 on endocrine disruption and reproduction has been systematically reviewed, revealing associations between BP-3 exposure and alterations in birth weights, gestational age, and sperm density, suggesting its role as an endocrine disruptor (Ghazipura et al., 2017).
Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of BP-3 using TiO2-based catalysts have provided insights into efficient methods for removing BP-3 from water, contributing to water purification technologies and reducing environmental contamination (Wang et al., 2019).
properties
IUPAC Name |
3-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-7-6-9-17(13-16)20(23)19-10-3-2-8-18(19)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQBTBPUQDUJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643580 | |
Record name | 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-2-piperidinomethyl benzophenone | |
CAS RN |
898751-86-5 | |
Record name | 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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